N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 2-oxo-1,2-dihydropyridine-3-carboxamide core substituted with a 2-ethylphenyl group at the pyridine nitrogen and a 2-fluorophenylmethyl moiety at the 1-position. Its structure combines aromatic and fluorinated substituents, which are common in medicinal chemistry to modulate pharmacokinetic properties and target binding.
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-2-15-8-4-6-12-19(15)23-20(25)17-10-7-13-24(21(17)26)14-16-9-3-5-11-18(16)22/h3-13H,2,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFJIVCEXLXYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the ethylphenyl and fluorophenylmethyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.
Scientific Research Applications
Pharmacological Applications
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TGR5 Modulation :
- The compound has been identified as a modulator of TGR5 (G protein-coupled bile acid receptor 1), which plays a crucial role in metabolic regulation. It acts as an agonist, enhancing intestinal functions while minimizing systemic exposure. This characteristic makes it a candidate for treating metabolic disorders such as type II diabetes and obesity .
-
Anti-inflammatory Properties :
- Research indicates that compounds similar to N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit anti-inflammatory effects. These properties are particularly relevant for conditions like inflammatory bowel disease (IBD), where modulation of gut inflammation is critical .
- Antioxidant Activity :
Case Studies
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest structural analogs share the 2-oxo-1,2-dihydropyridine-3-carboxamide backbone but differ in substituents:
Physicochemical and Conformational Properties
- Planarity and π-Conjugation : The target compound’s pyridine-carboxamide core likely adopts a near-planar conformation, as observed in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide . This planarity facilitates intermolecular interactions (e.g., hydrogen bonding) and may influence crystallization behavior.
- In contrast, the aminomethyl group in Enamine Ltd’s analog () introduces polarity, reducing logP .
- Molecular Weight : The target compound’s molecular weight is expected to be intermediate between simpler dihydropyridines (~350–370 Da) and larger molecules like Ripretinib (>500 Da), balancing bioavailability and target engagement .
Pharmacological Implications
- The target compound’s fluorophenylmethyl group may similarly enhance binding to ATP pockets.
- Metabolic Stability : Fluorination often reduces oxidative metabolism, as seen in 4’-methyl acetyl fentanyl () and AB-FUBINACA (), suggesting the target compound may exhibit prolonged half-life .
Biological Activity
N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 2624119-02-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C25H23FN4O2, with a molecular weight of 430.5 g/mol. The structure features a dihydropyridine core, which is known for its pharmacological versatility.
Biological Activity Overview
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have been shown to inhibit the growth of breast, colon, and lung cancer cells. The mechanism of action often involves the modulation of key signaling pathways related to cell proliferation and apoptosis .
2. Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have demonstrated that related dihydropyridine derivatives can modulate neurotransmitter release and receptor activity, indicating a possible role in the management of conditions such as anxiety and depression .
3. Enzyme Inhibition
this compound has been explored for its enzyme inhibition properties, particularly in relation to metabolic pathways involved in cancer and other diseases. The compound may inhibit specific enzymes that are crucial for tumor growth and survival .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative activity of various dihydropyridine derivatives, it was found that compounds similar to this compound exhibited significant inhibition of tumor cell growth at concentrations as low as 10 µM. The study highlighted the importance of the fluorinated phenyl group in enhancing biological activity .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the neuropharmacological effects of related compounds demonstrated that they could increase serotonin release in vitro. This effect was linked to the activation of specific receptors, suggesting potential therapeutic applications for mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
